molecular formula C17H13NO2 B8459102 Methyl 3-(8-quinolinyl)benzoate

Methyl 3-(8-quinolinyl)benzoate

Cat. No.: B8459102
M. Wt: 263.29 g/mol
InChI Key: OTTUXFTVRGCQCE-UHFFFAOYSA-N
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Description

Methyl 3-(8-quinolinyl)benzoate is a benzoate ester derivative featuring a methyl ester group at the 3-position of the benzene ring and a quinolinyl substituent at the 8-position. The quinoline moiety imparts unique electronic and steric properties, influencing reactivity, solubility, and biological activity .

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 3-quinolin-8-ylbenzoate

InChI

InChI=1S/C17H13NO2/c1-20-17(19)14-7-2-6-13(11-14)15-9-3-5-12-8-4-10-18-16(12)15/h2-11H,1H3

InChI Key

OTTUXFTVRGCQCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(8-quinolinyl)benzoate typically involves the esterification of 3-(quinolin-8-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(8-quinolinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-yl 3-benzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinolin-8-yl 3-benzoic acid.

    Reduction: Quinolin-8-yl 3-benzyl alcohol.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(8-quinolinyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(8-quinolinyl)benzoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate
  • Structure: Substitutes the quinoline group with a 6-bromoindole moiety.
  • Synthesis : Prepared via nucleophilic substitution using methyl 3-(bromomethyl)benzoate and 6-bromoindole in dry DMF with K₂CO₃ as a base .
Quinolin-8-yl 4-(1,3-Dioxoisoindol-2-yl)benzoate
  • Structure: Contains a quinolin-8-yl group but at the 4-position of the benzoate, paired with a 1,3-dioxoisoindole substituent.
  • Properties: Molecular weight 394.4 g/mol, XLogP3 = 4.1 (indicating higher lipophilicity compared to Methyl 3-(8-quinolinyl)benzoate) .
  • Applications : Used in materials science due to its planar aromatic structure.
Methyl 2-((8-(3-Acrylamidophenyl)quinazolin-2-yl)amino)benzoate
  • Structure: Features a quinazoline core instead of quinoline, with an acrylamide side chain.
  • Synthesis : Prepared via coupling reactions in DMF with imidazole and Cs₂CO₃, highlighting the versatility of benzoate esters in forming complex heterocycles .

Physical and Chemical Properties

Table 1: Comparative Properties of Benzoate Derivatives

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Applications
This compound ~297.3* ~3.2* 4 3 Drug intermediates, ligands
Quinolin-8-yl 4-(1,3-dioxoisoindol-2-yl)benzoate 394.4 4.1 5 4 Materials science
Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate 344.2 3.8 3 4 Anticancer research
Methyl 4-(Trifluoromethyl)benzoate 204.1 2.5 3 2 Solubility studies

*Calculated values based on structural analogues .

Reactivity and Functionalization

  • Quinoline vs. Indole: The electron-deficient quinoline ring in this compound enhances electrophilic substitution reactivity at the 3-position of the benzoate, whereas indole derivatives (e.g., Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate) undergo preferential substitution at the indole’s 5-position .
  • Ester Hydrolysis : Methyl benzoate derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit slower hydrolysis rates compared to those with electron-donating substituents .

Q & A

Basic: What are common synthetic routes for Methyl 3-(8-quinolinyl)benzoate?

Answer:
The compound is typically synthesized via esterification between 8-hydroxyquinoline and methyl 3-benzoyl chloride under basic conditions. A base like triethylamine or pyridine facilitates deprotonation of the hydroxyl group in 8-hydroxyquinoline, enabling nucleophilic attack on the acyl chloride. Reaction optimization includes solvent selection (e.g., dichloromethane or chloroform) and temperature control (room temperature to reflux) to maximize yield . Purity is confirmed via column chromatography, with TLC monitoring for intermediates .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, aromatic protons from quinoline (δ 7.5–8.9 ppm) and ester carbonyl carbons (~165–170 ppm) are diagnostic .
  • IR Spectroscopy : Confirms ester C=O stretches (~1720 cm⁻¹) and quinoline C=N bands (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ for C₁₇H₁₃NO₂: calculated 279.29, observed 279.32) .

Advanced: How can crystallization conditions be optimized for X-ray diffraction studies?

Answer:
Crystallization is achieved via slow evaporation using solvent mixtures like dichloromethane/hexane. Critical parameters include:

  • Supersaturation Control : Gradual solvent evaporation to promote single-crystal growth.
  • Temperature Gradients : Stabilizing crystal lattices by reducing thermal agitation.
  • Software Refinement : SHELX programs (SHELXL for refinement, SHELXS for structure solution) resolve hydrogen bonding and torsional angles. For example, hydrogen bonds between ester carbonyls and quinoline NH groups can stabilize crystal packing .

Advanced: How can molecular docking predict biological interactions of this compound?

Answer:

  • Target Selection : Prioritize proteins with quinoline-binding pockets (e.g., kinases, cytochrome P450) using PDB databases.
  • Docking Software : AutoDock Vina or Schrödinger Suite parametrizes ligand flexibility and solvation effects.
  • Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays. For example, quinoline derivatives show affinity for DNA gyrase via π-π stacking with adenine bases .

Advanced: How to resolve contradictions in reported bioactivity data for quinoline-benzoate hybrids?

Answer:

  • Orthogonal Assays : Combine MIC (Minimum Inhibitory Concentration) testing with SPR (Surface Plasmon Resonance) to validate antibacterial vs. receptor-binding mechanisms.
  • Structural Analog Comparison : Compare this compound with derivatives like (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (). Electron-withdrawing substituents (e.g., Cl, NO₂) enhance antibacterial activity but may reduce solubility, explaining discrepancies in potency .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the quinoline moiety.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis.
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products like free benzoic acid .

Advanced: What computational tools analyze electronic properties for structure-activity relationships (SAR)?

Answer:

  • DFT Calculations : Gaussian 09 computes HOMO-LUMO gaps to predict redox activity. For this compound, a low HOMO-LUMO gap (<3 eV) suggests potential as a photosensitizer.
  • Molecular Dynamics (MD) : AMBER or GROMACS simulate ligand-protein stability, identifying key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

Basic: How to assess the compound’s solubility for in vitro assays?

Answer:

  • Co-Solvent Systems : Use DMSO for stock solutions (≤1% v/v in media) to avoid cytotoxicity.
  • Nephelometry : Quantitate aqueous solubility by monitoring Tyndall effect reduction upon incremental PBS addition.
  • LogP Estimation : HPLC retention times correlate with octanol-water partitioning; ideal LogP ~2–4 balances membrane permeability and solubility .

Advanced: What strategies improve synthetic yield in scaled-up reactions?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for esterification via uniform heating.
  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., quinoline oxidation) by precise temperature/residence time control.
  • Catalyst Screening : Lipases (e.g., Candida antarctica) enable greener esterification under mild conditions .

Advanced: How does substituent positioning on the benzoate moiety affect bioactivity?

Answer:

  • Meta vs. Para Substitution : Meta-substituted esters (e.g., this compound) exhibit higher antibacterial activity than para analogs due to steric effects enhancing target binding.
  • Electron-Donating Groups : Methoxy groups at the benzoate’s 4-position increase solubility but reduce membrane penetration. Quantitative SAR (QSAR) models using MLR (Multiple Linear Regression) optimize substituent selection .

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